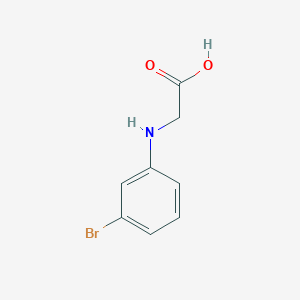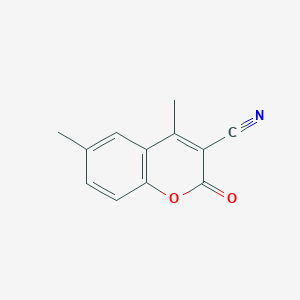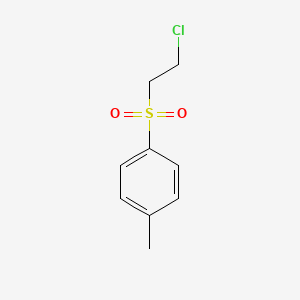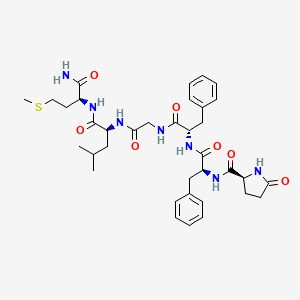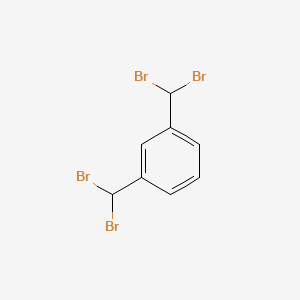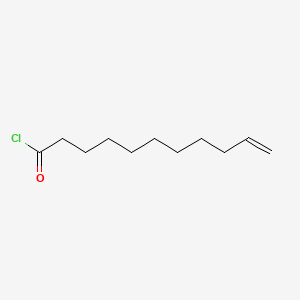
2,2',3,5'-四氯联苯
描述
2,2',3,5'-Tetrachlorobiphenyl (also known as PCB-77 or Aroclor 1254) is a polychlorinated biphenyl (PCB) compound that has been widely used in industrial applications since the early 20th century. It is a persistent organic pollutant that has been linked to a number of environmental and health concerns. PCB-77 has been found in soil, water, and air samples, and is considered to be a major environmental contaminant.
科学研究应用
Environmental Science: Monitoring and Remediation
2,2’,3,5’-Tetrachlorobiphenyl is often studied for its environmental impact, particularly in soil and sediment contamination. Research has focused on understanding its distribution in the environment and developing remediation techniques such as phytoremediation and microbial degradation . Studies also explore the oxidation of persistent compounds like 2,2’,3,5’-Tetrachlorobiphenyl to less harmful substances using plant cell cultures .
Analytical Chemistry: Detection and Quantification
In analytical chemistry, 2,2’,3,5’-Tetrachlorobiphenyl serves as a reference material for calibration and quality control in the analysis of polychlorinated biphenyls (PCBs). It is used in methods like gas chromatography and mass spectrometry to ensure accurate detection and quantification of PCBs in various samples .
Toxicology: Impact on Biological Systems
Toxicology research investigates the effects of 2,2’,3,5’-Tetrachlorobiphenyl on oxidative phosphorylation in mitochondria, which is crucial for understanding its potential toxic mechanisms at the cellular level . Such studies are vital for assessing the risks associated with exposure to this compound.
Material Science: Transport and Behavior in Materials
Material science research examines how 2,2’,3,5’-Tetrachlorobiphenyl interacts with other materials, such as its enhanced transport when combined with natural organic matter or surfactant-modified nanoparticles . This knowledge is essential for predicting its behavior in various material contexts.
Industrial Applications: Historical Usage and Current Relevance
Historically, PCBs like 2,2’,3,5’-Tetrachlorobiphenyl were used in numerous industrial applications due to their chemical stability and insulating properties. While their production has been banned, understanding their historical usage helps in managing existing contamination and preventing future risks .
作用机制
Target of Action
The primary targets of 2,2’,3,5’-Tetrachlorobiphenyl are components of the oxidative phosphorylation system in the mitochondria . Specifically, it interacts with the respiratory subsystem, the phosphorylation subsystem, and the proton permeability of the inner membrane .
Mode of Action
2,2’,3,5’-Tetrachlorobiphenyl interacts with its targets by inhibiting both the respiratory and the phosphorylation subsystems, and increasing the membrane leak . This results in a decrease in the rate of respiration . The compound also decreases the number of oligomycin-binding sites by 20%, causes a significant drop in the membrane potential generated by ATP hydrolysis, and inhibits activity of ATP hydrolysis in uncoupled mitochondria .
Biochemical Pathways
2,2’,3,5’-Tetrachlorobiphenyl affects the oxidative phosphorylation system, a key biochemical pathway involved in energy production . By inhibiting the respiratory and phosphorylation subsystems, and increasing the membrane leak, it disrupts the normal functioning of this pathway .
Pharmacokinetics
It is also lipophilic, meaning it tends to accumulate in the lipid biophase of living cells, such as biomembranes .
Result of Action
The action of 2,2’,3,5’-Tetrachlorobiphenyl at the molecular and cellular level results in a decrease in the rate of respiration and a disruption of the normal functioning of the oxidative phosphorylation system . This can lead to a decrease in energy production within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,5’-Tetrachlorobiphenyl. For instance, its lipophilic nature allows it to accumulate in the lipid biophase of living cells, which can influence its action .
属性
IUPAC Name |
1,2-dichloro-3-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDJIKXAHSDLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038302 | |
| Record name | 2,2',3,5'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5'-Tetrachlorobiphenyl | |
CAS RN |
41464-39-5 | |
| Record name | 2,2′,3,5′-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41464-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486UPI8AXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What factors can affect the retention time of 2,2',3,5'-Tetrachlorobiphenyl during gas chromatographic analysis?
A1: The retention time of 2,2',3,5'-Tetrachlorobiphenyl, and other PCBs, in gas chromatography is influenced by several factors, including the type of stationary phase used in the column and the temperature program applied during the analysis. Research has shown that 2,2',3,5'-Tetrachlorobiphenyl exhibits different retention behaviors on different stationary phases, such as DB-XLB, DB-5, and DB-17. [] Furthermore, the heating rate employed during temperature-programmed gas chromatography can also significantly impact retention times and even lead to the inversion of elution order for certain PCB congeners on specific columns. [] Understanding these factors is crucial for optimizing separation conditions and ensuring the accurate identification and quantification of 2,2',3,5'-Tetrachlorobiphenyl in complex samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



